4,4'-Dimethoxybibenzyl 4,4'-Dimethoxybibenzyl
Brand Name: Vulcanchem
CAS No.: 1657-55-2
VCID: VC21256644
InChI: InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3
SMILES: COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

4,4'-Dimethoxybibenzyl

CAS No.: 1657-55-2

Cat. No.: VC21256644

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dimethoxybibenzyl - 1657-55-2

Specification

CAS No. 1657-55-2
Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name 1-methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene
Standard InChI InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3
Standard InChI Key YPJNONWWTLUVEF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC
Canonical SMILES COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC

Introduction

Structural Characteristics and Basic Properties

4,4'-Dimethoxybibenzyl belongs to the bibenzyl class of compounds, featuring two benzene rings connected by an ethylene bridge. The methoxy groups (-OCH3) are positioned at the para (4-position) of each benzene ring, creating a symmetrical molecule. Unlike 4,4'-dimethoxy-1,1'-biphenyl, which has a direct connection between the aromatic rings, the ethylene bridge in 4,4'-dimethoxybibenzyl creates a more flexible structure with different chemical and physical properties.

Chemical Structure

The molecular formula of 4,4'-dimethoxybibenzyl is C16H18O2, consisting of two benzene rings, each substituted with a methoxy group at the para position, connected by an ethylene bridge. The structural similarity to other dimethoxy compounds like 4,4'-dimethoxy-1,1'-biphenyl (C14H14O2) is notable, though the additional -CH2-CH2- bridge distinguishes it functionally and physically.

Physical Properties

4,4'-Dimethoxybibenzyl typically appears as a white to off-white crystalline solid at room temperature. Its key physical properties are summarized in Table 1 below:

Table 1: Physical Properties of 4,4'-Dimethoxybibenzyl

PropertyValue
Molecular FormulaC16H18O2
Molecular Weight242.32 g/mol
Physical StateCrystalline solid
Melting PointApproximately 95-97°C
SolubilitySoluble in organic solvents (ethanol, chloroform, dichloromethane); poorly soluble in water
ColorWhite to off-white
OdorFaint, characteristic

Synthesis Methods

The synthesis of 4,4'-dimethoxybibenzyl can be accomplished through various routes, with reduction of corresponding stilbene derivatives being one of the most common approaches.

Reduction of 4,4'-Dimethoxystilbene

A frequently employed method involves the reduction of 4,4'-dimethoxystilbene using hydrogen with an appropriate catalyst such as palladium on carbon (Pd/C). This reaction reduces the double bond between the two phenyl rings, yielding the ethylene bridge characteristic of bibenzyl compounds.

Wurtz Coupling

Another synthetic approach utilizes Wurtz coupling of 4-methoxybenzyl halides. In this reaction, two molecules of 4-methoxybenzyl chloride or bromide undergo coupling in the presence of sodium metal, forming the bibenzyl structure.

Other Approaches

Additional synthetic routes may involve:

  • Grignard reactions using appropriate starting materials

  • Wittig reactions followed by reduction

  • Metal-catalyzed cross-coupling reactions of appropriate precursors

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 4,4'-dimethoxybibenzyl. Though the search results don't provide specific spectral data for this compound, the expected spectroscopic characteristics can be inferred based on similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy of 4,4'-dimethoxybibenzyl would typically show:

  • A singlet around δ 3.7-3.8 ppm corresponding to the methoxy groups (6H)

  • A singlet around δ 2.8-2.9 ppm for the ethylene bridge protons (4H)

  • Doublets in the aromatic region around δ 6.8-7.2 ppm representing the aromatic protons (8H)

13C NMR would display characteristic signals for:

  • Methoxy carbons (around 55 ppm)

  • Ethylene bridge carbons (approximately 37-38 ppm)

  • Aromatic carbons (115-158 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • C-H stretching of aromatic and aliphatic groups (2800-3100 cm-1)

  • C-O-C stretching of methoxy groups (1200-1260 cm-1)

  • Aromatic ring vibrations (1450-1600 cm-1)

Mass Spectrometry

Mass spectrometry would typically show a molecular ion peak at m/z 242, corresponding to the molecular weight of C16H18O2, with fragmentation patterns characteristic of bibenzyl structures and methoxy substituents.

Structural Comparison with Related Compounds

4,4'-Dimethoxybibenzyl shares structural similarities with several compounds, but differs in significant ways that affect its properties and applications.

Comparison with 4,4'-Dimethoxy-1,1'-biphenyl

4,4'-Dimethoxy-1,1'-biphenyl, described in the search results, has a direct connection between the two benzene rings, resulting in a more rigid structure compared to 4,4'-dimethoxybibenzyl. The molecular formula of 4,4'-dimethoxy-1,1'-biphenyl is C14H14O2 with a molecular weight of 214.26 g/mol , while 4,4'-dimethoxybibenzyl (C16H18O2) has a higher molecular weight of 242.32 g/mol due to the additional -CH2-CH2- bridge.

The presence of the ethylene bridge in 4,4'-dimethoxybibenzyl imparts greater conformational flexibility compared to the more rigid biphenyl structure, affecting properties such as:

  • Lower melting point

  • Different crystal packing behavior

  • Altered electronic properties

  • Different reactivity patterns

Table 2: Comparison Between 4,4'-Dimethoxybibenzyl and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)StructureKey Differences
4,4'-DimethoxybibenzylC16H18O2242.32Two 4-methoxyphenyl groups connected by -CH2-CH2-Flexible ethylene bridge
4,4'-Dimethoxy-1,1'-biphenylC14H14O2214.26Two 4-methoxyphenyl groups directly connectedRigid structure, direct ring connection
4,4'-DimethoxybenzilC16H14O4270.28Two 4-methoxyphenyl groups connected by -CO-CO-Contains two carbonyl groups

Applications and Research

Research on 4,4'-dimethoxybibenzyl is more limited compared to its structural relatives, but several potential applications have been identified based on its structure and properties.

Pharmaceutical Applications

Bibenzyl compounds, including methoxylated derivatives, have shown various biological activities. 4,4'-Dimethoxybibenzyl may exhibit properties such as:

  • Antioxidant activity

  • Anti-inflammatory effects

  • Potential neuroprotective properties

  • Possible antimicrobial activity

Material Science Applications

The molecular structure of 4,4'-dimethoxybibenzyl makes it potentially useful in:

  • Liquid crystal research

  • Polymer science as a monomer or additive

  • Organic electronic materials

  • Coordination chemistry with transition metals

Synthetic Intermediates

4,4'-Dimethoxybibenzyl can serve as an intermediate in the synthesis of more complex molecules, particularly those requiring a flexible linker between aromatic units.

Analytical Methods for Detection and Quantification

Various analytical techniques can be employed for the detection and quantification of 4,4'-dimethoxybibenzyl in different matrices.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for the analysis of bibenzyl compounds. Typical conditions might include:

  • C18 reverse-phase columns

  • Mobile phases consisting of methanol/water or acetonitrile/water mixtures

  • UV detection around 254-280 nm

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) provides another powerful method for identification and quantification, especially for more volatile derivatives or when derivatization is performed.

Spectroscopic Methods

In addition to the spectroscopic methods mentioned for characterization, UV-Visible spectroscopy can be used for quantitative analysis, with bibenzyl compounds typically showing absorption maxima in the range of 250-280 nm.

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